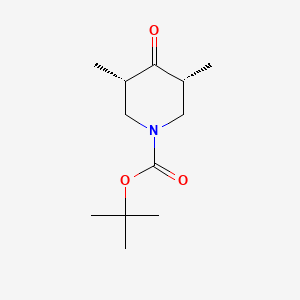

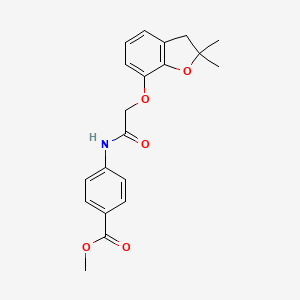

tert-ブチル (3R,5S)-3,5-ジメチル-4-オキソピペリジン-1-カルボン酸エステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, like (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (CDHH), has been achieved on an industrial scale using a stereoselective short chain carbonyl reductase (SCR) that was cloned and expressed in Escherichia coli . The fermentation of recombinant E. coli harboring SCR was carried out in large fermenters, and the recombinant SCR was successfully applied for efficient production of (3R,5S)-CDHH . The scale-up synthesis of (3R,5S)-CDHH was performed in a 5000 L bioreactor with 400 g/L of (S)-CHOH at 30°C, resulting in a space-time yield of 13.7 mM/h/g DCW .Chemical Reactions Analysis

The biotechnological production of (3R,5S)-CDHH is catalyzed from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) by a carbonyl reductase . This synthetic pathway is becoming a primary route for (3R,5S)-CDHH production due to its high enantioselectivity, mild reaction conditions, low cost, process safety, and environmental friendliness .科学的研究の応用

不斉合成

この化合物は、tert-ブチル (3R,5S)-6-クロロ-3,5-ジヒドロキシヘキサン酸エステルの不斉合成に使用されます . このプロセスは、カルボニルレダクターゼとNADP+の共固定化戦略に基づく自己完結型の生体触媒を伴います . 生体触媒は、インサイチュコファクター再生を達成し、高いエナンチオ選択性と収率を示しました .

ロバスタチンの中間体の生合成

この化合物は、脂質低下薬ロバスタチンの側鎖を合成するための重要なキラル中間体です . カルボニルレダクターゼは、(3R,5S)-CDHHの生合成に優れた活性を示しました .

生体触媒の開発

この化合物は、ロバスタチンの中間体の不斉生合成のための自己完結型の生体触媒の開発に使用されます . この生体触媒は、インサイチュコファクター再生を達成し、77.93%の活性回復と70.45 U/gの比活性を示しました .

ラクトバチルス・ケフィールの生体変換

HMG-CoAレダクターゼ阻害剤のキラルビルディングブロックであるtert-ブチル (3R, 5S) 6-クロロ-ジヒドロキシヘキサン酸エステルの不斉合成のために、ラクトバチルス・ケフィールを用いた効率的な全細胞生体変換プロセスが開発されました .

サッカロマイセス・セレビシエ CGMCC No. 2233の生体変換

tert-ブチル (3R,5S)-6-クロロ-3,5-ジヒドロキシヘキサン酸エステルは、液体コア固定化サッカロマイセス・セレビシエ CGMCC No. 2233 を用いたtert-ブチル (S)-6-クロロ-5-ヒドロキシ-3-オキソ-ヘキサン酸エステルの不斉還元によって合成されました。

立体選択的合成

tert-ブチル 3-アリル-4-オキソピペリジン-1-カルボン酸エステルとその3位およびアリルフラグメントで置換された誘導体は、無水テトラヒドロフラン中でL-セレクチライドと反応させると、定量的収率でtert-ブチル (3R,4S)-3-アリル-4-ヒドロキシピペリジン-1-カルボン酸エステル(シス異性体)を与えます .

医薬品のビルディングブロック

医薬品のビルディングブロックである1-Boc-4-ピペリドンは、(3E,5E)-3,5-ビス(2,5-ジメトキシベンジリデン)-1-t-ブトキシカルボニルピペリジン-4-オン (RL197)の合成に使用できます . ピペリジン環構造を含むスピロリファマイシン類の合成にも使用できます .

相乗的な合成

tert-ブチル 4-[(E)-ブト-1-エン-3-イン-1-イル]-3-{[tert-ブチル (ジメチル)シリル]オキシ}-1H-インドール-1-カルボン酸エステルは、市販されている4-ブロモ-1H-インドールから出発し、単純な試薬を用いて、良好な収率と選択性で合成されています . 標題化合物は、インディアセンAやインディアセンBなどの生物活性天然物の潜在的な前駆体です .

作用機序

Target of Action

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate, also known as cis-Tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, is a key chiral intermediate used in the synthesis of the side chain of the lipid-lowering drug rosuvastatin . The primary target of this compound is the enzyme carbonyl reductase .

Mode of Action

The compound interacts with its target, carbonyl reductase, exhibiting excellent activity for the biosynthesis of (3R,5S)-CDHH . This interaction is facilitated by the presence of a cofactor NADH/NADPH .

Biochemical Pathways

The compound plays a significant role in the biosynthesis pathway of rosuvastatin, a lipid-lowering drug . Rosuvastatin is one of the statin drugs that competitively bind to hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase and inhibit the synthesis of mevalonate . This results in a reduction of low-density lipoprotein cholesterol in plasma, thereby reducing the risk of atherosclerosis and the incidence of coronary heart diseases .

Pharmacokinetics

The compound’s interaction with carbonyl reductase and the requirement of cofactor nadh/nadph suggest that it may have specific adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is the production of (3R,5S)-CDHH, a key chiral intermediate for the synthesis of the side chain of rosuvastatin . This contributes to the overall effect of rosuvastatin in lowering the level of low-density lipoprotein cholesterol in plasma .

Action Environment

The action of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is influenced by the presence of a cofactor NADH/NADPH . The compound’s activity recovery and specific activity were found to be 77.93% and 70.45 U/g, respectively, when a self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy was developed . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of certain cofactors and the use of specific biocatalysts .

将来の方向性

The future directions in the synthesis of similar compounds like (3R,5S)-CDHH involve improving the efficiency and scalability of the production process. For instance, the use of a self-sufficient biocatalyst for the asymmetric biosynthesis of rosuvastatin intermediate has been demonstrated . This approach, which involves the co-immobilization of carbonyl reductase and NADP on a resin carrier, allows for in situ cofactor regeneration and has been shown to achieve high enantioselectivity and yield .

生化学分析

Biochemical Properties

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate interacts with several enzymes and biomolecules. Carbonyl reductases have shown excellent activity for the biosynthesis of this compound . The compound’s interaction with these enzymes is crucial for its role in biochemical reactions .

Cellular Effects

The cellular effects of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate are primarily related to its role in the synthesis of rosuvastatin, a drug that can effectively lower the level of low-density lipoprotein cholesterol in plasma . This compound’s influence on cell function is thus indirectly linked to its impact on cellular metabolism and gene expression related to cholesterol synthesis .

Molecular Mechanism

The molecular mechanism of action of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate involves its conversion into the side chain of rosuvastatin. This process is facilitated by carbonyl reductases, which show excellent activity for the biosynthesis of this compound . The compound’s effects at the molecular level include binding interactions with these enzymes, leading to changes in gene expression related to cholesterol synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate have been observed over time. The compound has shown stability and has been used in multiple cycles of reactions without degradation . Long-term effects on cellular function have been observed in in vitro studies related to cholesterol synthesis .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate in animal models are limited, the compound’s role in the synthesis of rosuvastatin suggests that its effects would vary with dosage. High doses could potentially lead to an increased production of rosuvastatin, which could have toxic or adverse effects .

Metabolic Pathways

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is involved in the metabolic pathway leading to the synthesis of rosuvastatin. It interacts with enzymes such as carbonyl reductases, which facilitate its conversion into the side chain of rosuvastatin . This interaction could affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is likely related to its role in the synthesis of rosuvastatin. It may be directed to specific compartments or organelles where the synthesis of rosuvastatin occurs .

特性

IUPAC Name |

tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8-6-13(7-9(2)10(8)14)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHLCGOZBTXTTE-DTORHVGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1=O)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](C1=O)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2559880.png)

![N-(4-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2559882.png)

![(E)-1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2559885.png)

![(E)-3-[(1R,3R)-2,2-Dichloro-3-methylcyclopropyl]prop-2-enoic acid](/img/structure/B2559886.png)

![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559892.png)

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2559895.png)